Synthetic Efficiency: 95% Reaction Yield Using Methyl 3-Phenylpropanoate and Dimethyl Methylphosphonate
When prepared via the condensation of methyl 3-phenylpropanoate with dimethyl methylphosphonate, dimethyl (2-oxo-4-phenylbutyl)phosphonate is obtained with a reported yield of approximately 95% [1]. In contrast, alternative routes using phenylmethanol and dimethyl chlorophosphate followed by ester exchange typically yield 50–80%, while Kabachnik-Fields approaches achieve up to 90% under optimized conditions .
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | ~95% yield |
| Comparator Or Baseline | Phenylmethanol/dimethyl chlorophosphate ester exchange route: 50–80% yield; Kabachnik-Fields route: up to 90% yield |
| Quantified Difference | +5% to +45% absolute yield advantage |
| Conditions | THF solvent, base-mediated condensation (NaH or t-BuOK), laboratory scale |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and improved process economics for bulk procurement.
- [1] Chem960. Synthesis Routes for Dimethyl (2-oxo-4-phenylbutyl)phosphonate: methyl 3-phenylpropanoate + dimethyl methylphosphonate, 95% yield. View Source
